

8-Chloropyrido[3,4-d]pyrimidin-4-ol chemical properties

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Compound of Interest

Compound Name: 8-Chloropyrido[3,4-d]pyrimidin-4-ol

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An In-Depth Technical Guide to the Chemical Properties and Applications of **8-Chloropyrido[3,4-d]pyrimidin-4-ol**

Executive Summary

8-Chloropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique bifunctional nature, featuring a reactive chlorine atom and a hydroxyl group on a privileged pyrido[3,4-d]pyrimidine scaffold, makes it an exceptionally versatile starting material for the synthesis of compound libraries. Derivatives of this core structure have been investigated for a range of therapeutic applications, most notably as kinase inhibitors for oncology and as receptor antagonists for inflammatory diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Nomenclature and Structural Elucidation

Proper identification is critical for any chemical entity. **8-Chloropyrido[3,4-d]pyrimidin-4-ol** is recognized by several identifiers, ensuring its unambiguous documentation in chemical databases and literature.

The IUPAC name for this compound is **8-chloropyrido[3,4-d]pyrimidin-4-ol**. An important structural feature is the existence of keto-enol tautomerism. The "-ol" form (the enol) is in equilibrium with its keto tautomer, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one^[1]^[2]. This

equilibrium can influence the compound's reactivity and spectroscopic characteristics. For the purpose of this guide, we will primarily refer to it by its "-ol" nomenclature while acknowledging the presence and relevance of the keto form.

Caption: Chemical structure of **8-Chloropyrido[3,4-d]pyrimidin-4-ol**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in synthesis. **8-Chloropyrido[3,4-d]pyrimidin-4-ol** is typically supplied as a solid with high purity, suitable for research and development purposes[3].

Property	Value	Source(s)
CAS Number	84341-13-9	[3][4]
Molecular Formula	C ₇ H ₄ ClN ₃ O	[3][4]
Molecular Weight	181.58 g/mol	[3][4]
Physical Form	Solid	[2]
Typical Purity	≥95%	[3]
InChI Key	BUERZTTWXDSSIY- UHFFFAOYSA-N	[3]
SMILES	OC1=C2C(C(Cl)=NC=C2)=NC =N1	[4]
Storage	Inert atmosphere, 2-8°C	[4]

Solubility and Spectroscopic Data

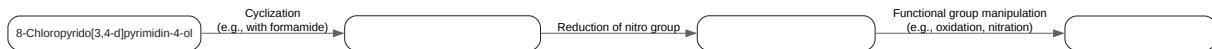
While specific solubility data is not broadly published, its use as a reactant in organic synthesis suggests solubility in polar aprotic solvents like DMF, DMSO, and potentially alcohols, especially upon heating. Full characterization data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, is typically available from commercial suppliers and is essential for verifying the identity and purity of the material before use[4].

Synthesis and Manufacturing

While a specific, published synthesis for **8-chloropyrido[3,4-d]pyrimidin-4-ol** is not readily available in the provided search results, a plausible retrosynthetic analysis can be constructed based on established methodologies for analogous fused pyrimidine systems^{[5][6]}. The general strategy involves the construction of the pyrimidine ring onto a pre-functionalized and substituted pyridine core.

Proposed Retrosynthetic Pathway

A logical approach begins with a substituted chloropyridine. The key steps would involve introducing an amino group and a carboxylate or cyano group at adjacent positions, which can then be cyclized with a formamide equivalent to form the pyrimidinone ring.



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Caption: Proposed synthetic workflow for **8-Chloropyrido[3,4-d]pyrimidin-4-ol**.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol based on the synthesis of similar compounds, such as ethyl 3-amino-2-chloroisonicotinate, which serves as a key intermediate^[5].

Step 1: Synthesis of Ethyl 3-amino-2-chloroisonicotinate (Intermediate)

- Starting Material: 2-Chloro-3-nitroisonicotinic acid.
- Esterification: The carboxylic acid is first protected as an ethyl ester using ethanol under acidic conditions (e.g., H₂SO₄) to yield ethyl 2-chloro-3-nitroisonicotinate. This step prevents side reactions in the subsequent reduction.
- Reduction: The nitro group is selectively reduced to an amine. A common and effective method is catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction with a metal

like iron or tin(II) chloride in an acidic medium. The product is ethyl 3-amino-2-chloroisonicotinate.

Step 2: Cyclization to form the Pyrido[3,4-d]pyrimidin-4-ol Ring

- Reaction: The resulting aminonicotinate intermediate is heated with formamide or formamidine acetate.
- Mechanism: The amino group of the pyridine displaces a leaving group from the formamide equivalent, and a subsequent intramolecular cyclization and condensation reaction occurs, forming the fused pyrimidine ring.
- Workup and Purification: After the reaction is complete, the mixture is cooled, and the solid product is typically collected by filtration. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product, **8-Chloropyrido[3,4-d]pyrimidin-4-ol**.

This self-validating system ensures that each intermediate can be isolated and characterized to confirm the reaction's progress before proceeding to the next step, ensuring the integrity of the final product.

Chemical Reactivity and Derivatization Potential

The synthetic value of **8-Chloropyrido[3,4-d]pyrimidin-4-ol** lies in its two distinct reactive sites, which can be addressed sequentially to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the C8 Position

The chlorine atom at the C8 position is activated towards SNAr by the electron-withdrawing effects of the fused heterocyclic ring system. This makes it an excellent electrophilic site for reaction with a wide array of nucleophiles. This reaction is the cornerstone of its use in creating diverse chemical libraries.

- With Amines: Reaction with primary or secondary amines (anilines, alkylamines, etc.), often catalyzed by a palladium catalyst or under thermal conditions, yields 8-amino substituted derivatives.

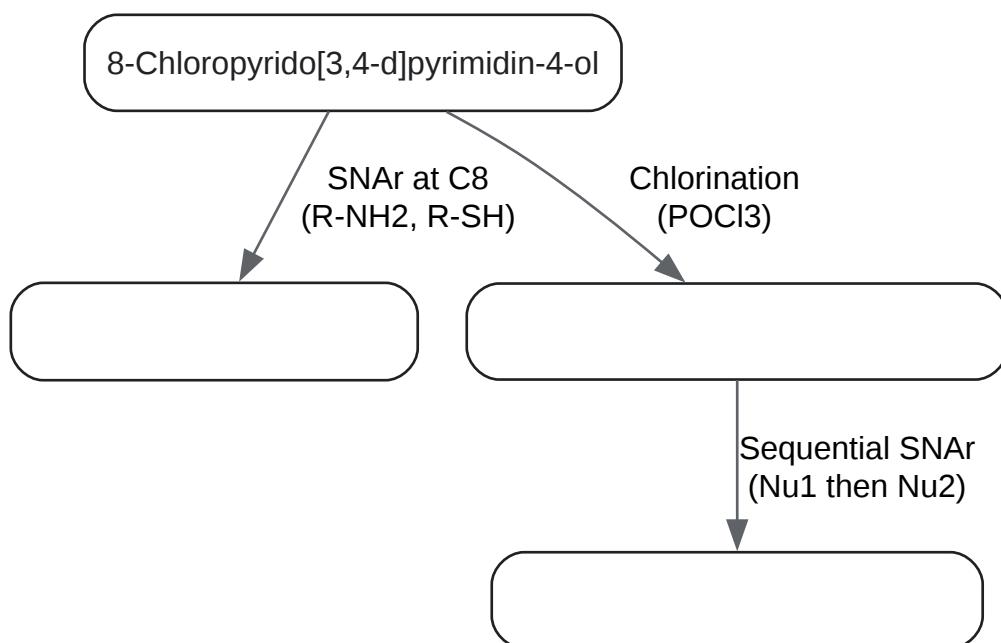
- With Thiols: Thiolates readily displace the chloride to form 8-thioether linkages.
- With Alcohols: Alkoxides can be used to form 8-ether derivatives, though this often requires more forcing conditions than amines or thiols.

Reactions at the C4-Hydroxyl Group

The C4-hydroxyl group, part of the pyrimidinone system, can be converted into a better leaving group, most commonly a chloro group.

- Chlorination: Treatment with reagents like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) effectively converts the hydroxyl group into a chlorine atom, yielding 4,8-dichloropyrido[3,4-d]pyrimidine.

The resulting dichloro intermediate is a highly valuable platform for sequential, site-selective substitutions. The C4 position is generally more reactive towards nucleophilic substitution than the C8 position, allowing for controlled, stepwise derivatization.



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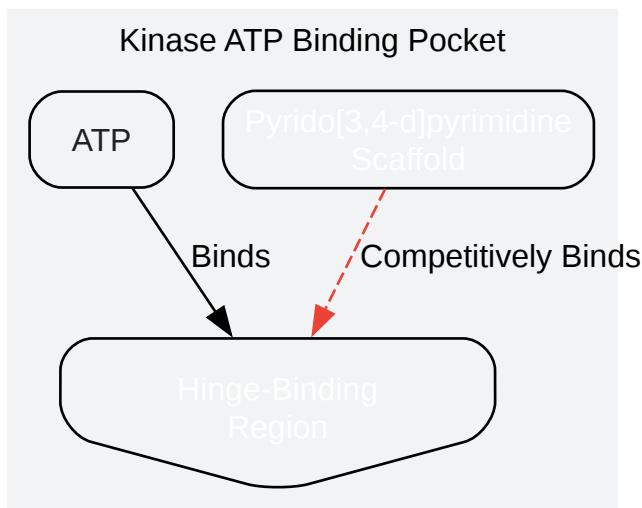
Caption: Key reactivity pathways for derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The pyrido[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity^[7]. This scaffold is frequently found in molecules designed as kinase inhibitors.

Kinase Inhibition

Many protein kinases have an ATP-binding pocket that can be targeted by small molecule inhibitors. The nitrogen-rich, planar structure of the pyrido[3,4-d]pyrimidine core mimics the adenine region of ATP, allowing it to act as a competitive inhibitor. **8-Chloropyrido[3,4-d]pyrimidin-4-ol** serves as a foundational scaffold to which various substituents are added to achieve potency and selectivity against specific kinases. Derivatives have shown activity against targets such as monopolar spindle kinase 1 (Mps1) and members of the HER family, which are implicated in cancer^{[6][8][9]}.



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Caption: Role as an ATP-competitive kinase inhibitor scaffold.

Other Therapeutic Areas

Beyond oncology, this scaffold is being explored for other indications:

- Inflammatory Diseases: Derivatives have been identified as antagonists of the CXCR2 chemokine receptor, a key mediator in inflammatory responses[6][8].
- Metabolic and Neurodegenerative Diseases: The broad applicability of the core structure continues to fuel research into its potential for treating a wide array of human diseases[8][10].

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **8-Chloropyrido[3,4-d]pyrimidin-4-ol**.

- GHS Pictogram: GHS07 (Exclamation mark)[2]
- Signal Word: Warning[2]
- Hazard Statements:
 - H302: Harmful if swallowed[1]
 - H315: Causes skin irritation[1]
 - H319: Causes serious eye irritation[1]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Handling Recommendations: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid ingestion and contact with skin and eyes.

Conclusion

8-Chloropyrido[3,4-d]pyrimidin-4-ol is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity and its foundation upon a biologically relevant scaffold. Its capacity for selective, sequential derivatization at the C4 and C8 positions allows medicinal chemists to systematically explore the chemical space around the core, facilitating the development of potent and selective modulators of key biological targets. This guide has outlined its fundamental properties, synthesis, and reactivity, underscoring its pivotal role in the ongoing quest for novel therapeutics.

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